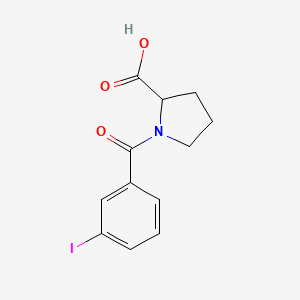![molecular formula C17H14N2O2S B4737646 3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinedione derivative and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased blood glucose levels.
Biochemical and Physiological Effects:
3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have anticancer properties, as it induces apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in good yield after purification. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols when handling it.
Orientations Futures
There are several future directions for the study of 3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of new derivatives with improved efficacy and safety profiles. Another potential direction is the study of the mechanism of action of this compound in more detail, which may lead to the development of new drugs for the treatment of various diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Applications De Recherche Scientifique
3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and decrease blood glucose levels.
Propriétés
IUPAC Name |
(5E)-5-[(1-phenylpyrrol-2-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-2-10-19-16(20)15(22-17(19)21)12-14-9-6-11-18(14)13-7-4-3-5-8-13/h2-9,11-12H,1,10H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQCYKPDHOSWRM-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4737566.png)
![2-(1-{4-[(2-fluorobenzyl)oxy]phenyl}benzo[f]quinolin-3-yl)phenol](/img/structure/B4737580.png)
![[2-[2-(4-chloro-1H-pyrazol-1-yl)propyl]-4-(2-methoxyphenyl)-1,3-thiazol-5-yl](2-methoxyphenyl)methanone](/img/structure/B4737604.png)
![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4737613.png)
![N-(4-chlorobenzyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4737624.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4737625.png)
![methyl 2-{[2-cyano-3-(2-quinoxalinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4737630.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4737632.png)

![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![3,5-bis(difluoromethyl)-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737652.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4737654.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)
![3-(3,4-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4737668.png)